molecular formula C13H19NO9 B7838664 Epinephrine bitartrate

Epinephrine bitartrate

Cat. No.: B7838664
M. Wt: 333.29 g/mol
InChI Key: YLXIPWWIOISBDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epinephrine bitartrate, also known as adrenaline bitartrate, is a synthetic derivative of the naturally occurring hormone and neurotransmitter epinephrine. It is commonly used in medical settings to treat severe allergic reactions, asthma attacks, and cardiac arrest. This compound is a white to off-white crystalline powder that is soluble in water and slightly soluble in alcohol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Epinephrine bitartrate can be synthesized through several chemical routes. One common method involves the reaction of epinephrine with tartaric acid. The process typically includes the following steps:

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis of epinephrine followed by its reaction with tartaric acid. The process is carefully controlled to ensure high purity and yield. The final product is typically crystallized, filtered, and dried under vacuum conditions .

Chemical Reactions Analysis

Types of Reactions: Epinephrine bitartrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Epinephrine bitartrate has a wide range of applications in scientific research:

Mechanism of Action

Epinephrine bitartrate exerts its effects by binding to alpha and beta-adrenergic receptors in the body. This binding activates the sympathetic nervous system, leading to increased heart rate, bronchodilation, and vasoconstriction. The molecular targets include adrenergic receptors, which are G protein-coupled receptors that mediate the physiological responses to epinephrine .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its balanced action on both alpha and beta-adrenergic receptors, making it highly effective in emergency medical situations. Its stability and solubility in water also make it suitable for various pharmaceutical formulations .

Properties

IUPAC Name

2,3-dihydroxybutanedioic acid;4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3.C4H6O6/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;5-1(3(7)8)2(6)4(9)10/h2-4,9-13H,5H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXIPWWIOISBDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC(=C(C=C1)O)O)O.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51-42-3
Record name Epinephrine hydrogen tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.089
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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